molecular formula C48H75F5N2O21 B12423220 Mal-NH-PEG16-CH2CH2COOPFP ester

Mal-NH-PEG16-CH2CH2COOPFP ester

Cat. No.: B12423220
M. Wt: 1111.1 g/mol
InChI Key: SOYKLWKHWGFIFZ-UHFFFAOYSA-N
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Description

Evolution of Chemical Linkers in Modern Biochemical Research

The journey of chemical linkers has evolved from simple, often homobifunctional, reagents to highly sophisticated molecules engineered for specific tasks. Early bioconjugation efforts often resulted in heterogeneous mixtures with limited control over the site of attachment and the number of molecules conjugated. Modern linker technology, however, has seen a paradigm shift towards precision and control. ub.edunih.gov The development of linkers with varied lengths, cleavable and non-cleavable properties, and specific reactive groups has been a major driver in the progress of fields like antibody-drug conjugates (ADCs) and proteomics. nih.govamericanpharmaceuticalreview.comsymeres.com This evolution has been fueled by a deeper understanding of chemical biology and the increasing demand for well-defined bioconjugates with predictable pharmacological profiles. americanpharmaceuticalreview.com

Significance of Heterobifunctional Linkers in Modular Bioconjugation Strategies

Heterobifunctional linkers are advanced chemical tools that possess two different reactive groups at their termini. creative-biolabs.com This intrinsic asymmetry is the key to their utility, enabling the sequential and controlled conjugation of two different molecules. creative-biolabs.com For instance, one end of the linker can be reacted with a specific site on a protein, while the other end remains available for conjugation to a second molecule, such as a drug, a fluorescent probe, or another protein. addexbio.com This modular approach is fundamental to creating complex, well-defined architectures like ADCs, where an antibody is precisely linked to a cytotoxic payload. creative-biolabs.comaddexbio.com The use of heterobifunctional linkers like Mal-NH-PEG16-CH2CH2COOPFP ester, which has a maleimide (B117702) group on one end and a PFP ester on the other, allows for the specific targeting of sulfhydryl (thiol) groups and primary amines, respectively. creative-biolabs.commsesupplies.com

Role of Polyethylene Glycol (PEG) in Enhancing Conjugate Properties for Research Applications

Polyethylene glycol (PEG) is a biocompatible, non-ionic, and highly water-soluble polymer that has become a "gold standard" in bioconjugation. koreascience.krnih.gov The process of attaching PEG chains, known as PEGylation, can dramatically improve the physicochemical properties of biomolecules. koreascience.krresearchgate.net For research applications, incorporating a PEG spacer into a linker can increase the hydrophilicity of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules that are prone to aggregation. koreascience.krnih.gov Furthermore, the flexible PEG chain can increase the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong circulation time in vivo. nih.govnih.gov The presence of the PEG chain can also provide a "stealth" effect, shielding the conjugate from the immune system and proteolytic enzymes. koreascience.krnih.gov The "16" in this compound denotes a monodisperse chain of 16 ethylene (B1197577) glycol units, ensuring uniformity in the final conjugate. msesupplies.com

Table 1: Properties Conferred by PEGylation in Bioconjugates

PropertyEnhancement by PEGylationScientific Rationale
Solubility IncreasedThe hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous buffers. nih.gov
Stability IncreasedPEG can protect the conjugated biomolecule from enzymatic degradation and aggregation. koreascience.krnih.gov
Immunogenicity ReducedThe PEG chain can mask epitopes on the biomolecule, reducing its recognition by the immune system. koreascience.krresearchgate.net
Hydrodynamic Size IncreasedThe hydrated PEG chain increases the effective size of the molecule, which can reduce kidney filtration rates. nih.govnih.gov
Blood Circulation Time ProlongedReduced renal clearance and protection from the reticuloendothelial system lead to a longer half-life in circulation. koreascience.kr

Overview of Activated Ester Chemistry in Site-Specific Amine Conjugation

The formation of a stable amide bond between a linker and a primary amine on a biomolecule is a cornerstone of bioconjugation. Activated esters are highly reactive functional groups designed to facilitate this reaction under mild, aqueous conditions. wikipedia.org The this compound utilizes a pentafluorophenyl (PFP) ester as its amine-reactive group. tocris.com PFP esters are known for their high reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. tocris.combroadpharm.com A key advantage of PFP esters over other activated esters, like N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous buffers. wikipedia.orgbroadpharm.comprecisepeg.com This enhanced stability allows for more efficient conjugation reactions with higher yields of the desired product. broadpharm.combroadpharm.com The reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic. tocris.comprecisepeg.com

Table 2: Comparison of Common Amine-Reactive Activated Esters

Activated EsterReactive TowardsKey AdvantagesConsiderations
Pentafluorophenyl (PFP) Ester Primary AminesHigh reactivity, less susceptible to hydrolysis than NHS esters, leading to higher efficiency. wikipedia.orgbroadpharm.comMoisture-sensitive, requires dissolution in an organic solvent like DMSO or DMF before addition to the reaction. broadpharm.combroadpharm.com
N-hydroxysuccinimide (NHS) Ester Primary AminesWidely used and well-characterized.More prone to hydrolysis in aqueous solutions compared to PFP esters. broadpharm.combroadpharm.com

Properties

Molecular Formula

C48H75F5N2O21

Molecular Weight

1111.1 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C48H75F5N2O21/c49-43-44(50)46(52)48(47(53)45(43)51)76-42(59)4-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-5-54-39(56)3-6-55-40(57)1-2-41(55)58/h1-2H,3-38H2,(H,54,56)

InChI Key

SOYKLWKHWGFIFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Synthetic Pathways and Mechanistic Considerations of Mal Nh Peg16 Ch2ch2coopfp Ester

Retrosynthetic Strategies and Precursor Design for Multi-functional Linkers

The design of a synthetic route for Mal-NH-PEG16-CH2CH2COOPFP ester begins with a retrosynthetic analysis. The target molecule is dissected into key building blocks, which can be synthesized separately and then combined. This approach allows for a more controlled and efficient synthesis.

A logical retrosynthetic disconnection of the target linker involves breaking it down into three primary fragments:

A maleimide (B117702) precursor: This moiety provides the thiol-reactive functionality.

A PEG16 oligomer with distinct terminal functionalities: This spacer is crucial for imparting hydrophilicity and defining the distance between the conjugated biomolecules. msesupplies.com The synthesis of monodisperse PEG oligomers is essential for producing a homogenous final product. scispace.com

A protected carboxyl group destined for activation: This will ultimately become the amine-reactive PFP ester.

The design of these precursors often involves the use of protecting groups to ensure selective reactions at each step. For instance, a common strategy for heterobifunctional PEG linkers is the asymmetric modification of a linear PEG diol. mdpi.comresearchgate.net This can be achieved by monotosylation, followed by conversion of the tosyl group to other functionalities. mdpi.comresearchgate.net

Detailed Synthetic Methodologies

The synthesis of this compound can be approached through a series of well-defined steps, each focusing on the construction of a specific part of the molecule.

Synthesis of the Maleimide Terminus

The maleimide group is typically introduced by reacting an amine-terminated precursor with maleic anhydride (B1165640), followed by cyclization. A common method involves the reaction of an amino-PEG derivative with maleic anhydride to form a maleamic acid intermediate. Subsequent dehydration, often facilitated by reagents like acetic anhydride or a carbodiimide (B86325), yields the desired maleimide. google.com Alternatively, pentafluorophenyl trifluoroacetate (B77799) has been used to promote the cyclization reaction. google.com

Incorporation of the PEG16 Oligomer Chain

The synthesis of well-defined, monodisperse PEG oligomers is a critical aspect of preparing high-purity linkers. rsc.org Several methods exist for creating these oligomers:

Iterative Chain Elongation: This involves the sequential addition of ethylene (B1197577) glycol units to a growing chain. rsc.orggoogle.com While effective, this can be a lengthy process.

Chain Doubling: This strategy involves coupling two PEG oligomers of the same length to rapidly increase the chain length. scispace.com

Anionic Ring-Opening Polymerization: Using initiators with protected functional groups can produce heterobifunctional PEGs. rsc.org

For a PEG16 linker, a common approach is to start with a commercially available, monodisperse PEG oligomer or to synthesize it using an iterative approach to ensure high purity. scispace.comrsc.org

Activation of the Carboxyl Group to Pentafluorophenyl Ester

The pentafluorophenyl (PFP) ester is a highly reactive functional group used for acylating primary and secondary amines to form stable amide bonds. broadpharm.combroadpharm.comaxispharm.com It is generally more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. broadpharm.combroadpharm.com

The activation of the terminal carboxyl group on the PEG linker is typically achieved by reacting the carboxylic acid with pentafluorophenol (B44920) in the presence of a coupling agent, such as a carbodiimide (e.g., DCC or EDC). More recent methods have explored electrochemical synthesis to access PFP esters without the need for exogenous dehydrating agents. nih.gov The PFP group significantly increases the acidity of the α-hydrogen of the ester, contributing to its high reactivity. nottingham.edu.cn

Convergent and Linear Synthesis Approaches

The assembly of the final this compound can follow either a linear or a convergent synthetic pathway.

Table 1: Comparison of Synthetic Approaches

Approach Description Advantages Disadvantages
Linear Synthesis Sequential addition of building blocks. Simpler to plan. Lower overall yield for multi-step syntheses. wikipedia.org
Convergent Synthesis Independent synthesis of fragments followed by coupling. Higher overall yield. wikipedia.org Easier purification of intermediates. Requires more complex initial planning.

Optimization Parameters for Reaction Efficiency and Product Purity

To ensure high yields and purity of the final product, several reaction parameters must be carefully controlled throughout the synthesis.

Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, PFP ester formation and maleimide cyclization often require specific temperature control to minimize side reactions. google.com PFP esters are sensitive to moisture and should be handled under anhydrous conditions. broadpharm.combroadpharm.com

Purification: Chromatographic techniques, such as flash chromatography and high-performance liquid chromatography (HPLC), are essential for purifying intermediates and the final product to remove unreacted starting materials and side products. scispace.comnih.gov The purity of PEG oligomers can be assessed using techniques like HPLC and mass spectrometry. rsc.org

Protecting Group Strategy: The choice of protecting groups is crucial to prevent unwanted side reactions. Orthogonal protecting groups, which can be removed under different conditions, are often employed to allow for the selective modification of different functional groups on the same molecule.

Reagent Stoichiometry: Precise control over the molar ratios of reactants is necessary to drive reactions to completion and minimize the formation of byproducts.

Table 2: Key Optimization Parameters

Parameter Importance Typical Considerations
Temperature Controls reaction rate and selectivity. Varies for each step; some require cooling, others heating. google.com
Solvent Affects solubility and reactivity. Anhydrous solvents like DMF or DMSO are often used for moisture-sensitive reactions. broadpharm.combroadpharm.com
pH Critical for amine and thiol reactions. Amine acylation is typically performed at pH 7-9. broadpharm.com
Purification Method Ensures high purity of the final product. HPLC and flash chromatography are commonly used. scispace.comnih.gov

By carefully considering these synthetic strategies and optimization parameters, this compound can be synthesized with high purity and in good yield, enabling its use in a wide range of advanced bioconjugation applications.

Theoretical Analysis of Reaction Intermediates and Transition States in Synthesis

The multi-step synthesis of this compound involves several key chemical transformations. A thorough theoretical analysis, typically employing computational chemistry methods like Density Functional Theory (DFT), can elucidate the energetic landscape of each step. This involves calculating the energies of reactants, products, and, crucially, the short-lived, high-energy transition states and any intermediate species that may be formed. youtube.comyoutube.com

The synthesis can be conceptually broken down into three main events: the formation of the maleimide-terminated PEG chain, the introduction of the propionyl group, and the final activation of the carboxylic acid as a PFP ester.

Formation of the Maleimide Terminus:

A common method for introducing a maleimide group involves the reaction of an amine-terminated PEG with a maleimide derivative, such as maleic anhydride, followed by cyclization. The initial reaction forms a maleamic acid intermediate.

Reaction Coordinate: The reaction begins with the nucleophilic attack of the terminal amine of the PEG chain on one of the carbonyl carbons of maleic anhydride.

Transition State 1 (TS1): This state is characterized by the partial formation of the N-C bond and the partial breaking of the C-O bond within the anhydride ring. Computational models would predict the geometry and energy of this high-energy species.

Intermediate (INT1): The formation of the maleamic acid represents a stable intermediate, a local minimum on the potential energy surface. youtube.com

Transition State 2 (TS2): The subsequent cyclization to form the imide ring proceeds through a second transition state. This involves the nucleophilic attack of the newly formed amide nitrogen onto the remaining carboxylic acid carbonyl, with the concurrent elimination of a water molecule. This is often the rate-limiting step and requires an input of energy (e.g., heat).

Product: The maleimide-terminated PEG is formed.

Esterification with Pentafluorophenol (PFP):

The final step involves the activation of the terminal carboxylic acid group as a PFP ester, making it highly reactive towards primary amines. axispharm.com This is typically achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creativepegworks.combiochempeg.com

Reaction Coordinate: The reaction is initiated by the activation of the carboxylic acid by the coupling agent.

Transition State 3 (TS3): In the case of EDC, the reaction proceeds through a transition state where the carbodiimide is attacked by the carboxylate, leading to the formation of a highly reactive O-acylisourea intermediate.

Intermediate (INT2): The O-acylisourea is a key intermediate, which is then susceptible to nucleophilic attack.

Transition State 4 (TS4): The subsequent reaction with pentafluorophenol proceeds through a tetrahedral transition state, where the PFP oxygen attacks the activated carbonyl carbon.

Product: The final product, this compound, is formed, along with a urea (B33335) byproduct.

The stability of the PFP ester is a critical factor. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester an excellent leaving group, thus facilitating the subsequent conjugation to a target molecule. axispharm.com

A hypothetical reaction coordinate diagram summarizing the energetic profile of the PFP ester formation is presented below. The activation energies (Ea) for each step, which correspond to the energy difference between the reactants/intermediates and the transition states, determine the rate of each transformation.

Reaction Step Reactants Intermediate Transition State Product
Acid Activation R-COOH + EDCO-acylisoureaTS3-
Ester Formation O-acylisourea + PFP-OH-TS4R-COOPFP + Urea byproduct

This table represents a simplified, hypothetical model for the PFP ester formation step. Actual computational studies would provide specific energy values for each species.

Orthogonal Reactivity and Mechanistic Aspects in Bioconjugation

Maleimide-Thiol Conjugation

The maleimide (B117702) group is renowned for its high specificity towards sulfhydryl (thiol) groups, a reaction that is a cornerstone of modern bioconjugation strategies. nih.gov This specificity allows for the targeted modification of cysteine residues in proteins and peptides. kinampark.com

Mechanism of Conjugate Addition

The reaction between a maleimide and a thiol proceeds via a Michael-type addition. In this mechanism, the deprotonated thiol, acting as a nucleophile, attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This addition forms a stable thioether bond, specifically a succinimide (B58015) thioether. nih.govnih.gov The reaction is highly efficient and typically occurs without the formation of byproducts. nih.gov

Kinetic and Thermodynamic Factors Influencing Reaction Selectivity

The rate and selectivity of the maleimide-thiol conjugation are significantly influenced by several factors.

pH: The reaction is pH-dependent, with optimal rates typically observed in the range of 6.5-7.5. windows.net This is because the reactive species is the thiolate anion, and the concentration of this species increases with pH. However, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which reduces its reactivity towards thiols. windows.net

Thiol pKa: The pKa of the thiol group also plays a crucial role. A lower pKa means a higher concentration of the reactive thiolate at a given pH, leading to a faster reaction. nih.gov

Temperature: Like most chemical reactions, the rate of conjugation increases with temperature. However, bioconjugation reactions are often carried out at room temperature or on ice to maintain the stability of the biological molecules involved. broadpharm.com

FactorInfluence on Maleimide-Thiol ConjugationOptimal Range/Condition
pH Affects the concentration of the reactive thiolate anion and the stability of the maleimide ring.6.5 - 7.5 windows.net
Thiol pKa A lower pKa leads to a higher concentration of the reactive thiolate and a faster reaction rate. nih.govDependent on the specific thiol
Temperature Higher temperatures increase the reaction rate but can compromise the stability of biomolecules.Room temperature or 4°C broadpharm.com

Stability Considerations of Maleimide Adducts in Aqueous Environments

While the thioether bond formed is generally considered stable, the resulting succinimide ring can undergo two key reactions in aqueous environments that impact the long-term stability of the conjugate.

Retro-Michael Reaction: The Michael addition is reversible, and the succinimide thioether can undergo a retro-Michael reaction, leading to the cleavage of the conjugate. This process can be accelerated in the presence of other thiols, such as glutathione, which is abundant in the cellular environment. nih.govnih.govd-nb.info This can lead to the undesired release of the conjugated molecule from its target. nih.gov

Hydrolysis: The succinimide ring is susceptible to hydrolysis, which opens the ring to form a succinamic acid derivative. This hydrolysis reaction is generally slower than the retro-Michael reaction but can be a significant pathway for degradation over time. prolynxinc.com Interestingly, the hydrolyzed product is more stable against thiol exchange. prolynxinc.com Strategies such as inducing hydrolysis through electron-withdrawing substituents on the maleimide have been explored to create more stable conjugates. prolynxinc.com

Pentafluorophenyl Ester-Amine Conjugation

The pentafluorophenyl (PFP) ester at the other end of the Mal-NH-PEG16-CH2CH2COOPFP ester linker provides a highly efficient means of forming stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues found in proteins. broadpharm.combroadpharm.com

Mechanism of Acyl Nucleophilic Substitution

The reaction between a PFP ester and an amine is a classic example of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.combyjus.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the pentafluorophenoxide ion, a good leaving group, is eliminated, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920). wikipedia.org

Factors Governing Reaction Rate and Amide Bond Formation Efficiency

Several factors influence the rate and efficiency of the PFP ester-amine conjugation.

pH: The reaction is most efficient at a slightly basic pH, typically between 7 and 9. windows.netbroadpharm.combroadpharm.com At this pH, a significant portion of the primary amines on proteins (like the ε-amino group of lysine) are deprotonated and thus more nucleophilic. tocris.com It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the PFP ester. broadpharm.comtocris.com

Hydrolysis: PFP esters are susceptible to hydrolysis, a competing reaction that becomes more significant at higher pH. windows.netnih.gov However, PFP esters are generally less prone to hydrolysis than other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions. broadpharm.combroadpharm.comprecisepeg.com

Solvent: this compound is not readily soluble in water and typically needs to be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. windows.net

FactorInfluence on PFP Ester-Amine ConjugationOptimal Range/Condition
pH Affects the nucleophilicity of the amine and the rate of ester hydrolysis.7.0 - 9.0 windows.netbroadpharm.combroadpharm.com
Hydrolysis A competing reaction that reduces conjugation efficiency, but PFP esters are relatively stable. broadpharm.combroadpharm.comprecisepeg.comLower pH minimizes hydrolysis.
Solvent Required to dissolve the linker before addition to the aqueous reaction.DMSO or DMF windows.net

Comparison with Other Activated Esters (e.g., N-Hydroxysuccinimide Esters)

In the realm of amine-reactive crosslinkers, N-hydroxysuccinimide (NHS) esters have historically been a popular choice for bioconjugation. researchgate.netthermofisher.com They react with primary amines, such as the ε-amino group of lysine residues, to form stable amide bonds. researchgate.net However, the practical application of NHS esters is often hampered by their significant susceptibility to hydrolysis in aqueous environments. researchgate.netcolab.ws This competing hydrolysis reaction reduces the efficiency of the desired conjugation. The rate of hydrolysis for NHS esters increases dramatically with pH; while they have a half-life of hours at or below pH 7, it shortens to mere minutes at pH 8. researchgate.neted.ac.uk

The reaction conditions for PFP esters and NHS esters differ slightly. The optimal pH range for the reaction of PFP esters with primary amines is generally between 7 and 9, while NHS esters are most effective at a slightly more basic pH of 8.3-8.5. nih.goved.ac.ukthieme-connect.com Another consideration is the hydrophobicity; PFP esters tend to be more hydrophobic than their NHS counterparts. researchgate.neted.ac.uk The byproducts of the reactions also differ, with PFP esters releasing pentafluorophenol, which has been noted to be less nucleophilic than the N-hydroxysuccinimide released from NHS esters, potentially reducing interference with sensitive substrates. acs.org

Table 1: Comparison of PFP Esters and NHS Esters

Feature Pentafluorophenyl (PFP) Ester N-Hydroxysuccinimide (NHS) Ester
Reactive Target Primary Amines (e.g., Lysine) Primary Amines (e.g., Lysine)
Bond Formed Amide Amide
Hydrolytic Stability Higher; less susceptible to hydrolysis in aqueous solutions. researchgate.netmdpi.comthieme-connect.com Lower; hydrolyzes rapidly, especially at higher pH. researchgate.netcolab.ws
Reaction Efficiency Generally higher due to lower rate of hydrolysis. thieme-connect.comaxispharm.com Can be lower due to competing hydrolysis reaction. researchgate.net
Optimal pH 7.0 - 9.0 nih.govthieme-connect.com 8.3 - 8.5 ed.ac.uk
Byproduct Pentafluorophenol acs.org N-hydroxysuccinimide colab.wsacs.org
Hydrophobicity More hydrophobic. researchgate.neted.ac.uk Less hydrophobic.

Principles of Orthogonal Functional Group Reactivity in Complex Systems

Orthogonal reactivity is a cornerstone of modern bioconjugation, referring to the ability to perform multiple, specific chemical reactions in the same pot, where each reaction proceeds to completion without interfering with the others. This is achieved by using functional groups that have mutually exclusive reactivity under a given set of conditions.

The this compound is a prime example of a tool designed for orthogonal conjugation. nih.gov It possesses two chemically distinct reactive handles:

A Maleimide Group: This group is highly specific for reaction with sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. nih.govrsc.org This reaction, a Michael addition, proceeds optimally under mildly acidic to neutral conditions, typically at a pH of 6.5-7.5, to form a stable thioether bond. nih.govrsc.org

A Pentafluorophenyl (PFP) Ester: This activated ester is designed to react with primary amines, like the side chain of lysine, forming a robust amide bond. nih.govmdpi.com This aminolysis reaction is most efficient at a neutral to slightly basic pH of 7-9. nih.govthieme-connect.com

The distinct pH optima for these two reactions allow for a controlled, sequential conjugation strategy. For instance, a biomolecule containing lysine residues can first be reacted with the PFP ester end of the linker at a pH of 7.5-8.0. At this pH, the reaction with amines is favored, while the reaction with any thiols is less efficient and the maleimide group remains largely intact. Following this initial conjugation, and after removal of excess linker, a second, thiol-containing molecule can be introduced. By adjusting the pH to 6.5-7.0, the maleimide group is specifically targeted for reaction with the thiol, completing the heterobifunctional crosslinking. This stepwise approach, enabled by the orthogonal reactivity of the maleimide and PFP ester groups, is critical for constructing precisely defined bioconjugates. nih.gov

Table 2: Orthogonal Reactivity of this compound

Functional Group Reactive Partner Optimal pH Range Resulting Bond
Maleimide Sulfhydryl (Thiol) 6.5 - 7.5 nih.gov Thioether
PFP Ester Primary Amine 7.0 - 9.0 nih.govthieme-connect.com Amide

Computational Modeling of Bioconjugation Reaction Pathways

Modeling the Thiol-Maleimide Reaction: The Michael addition of a thiol to a maleimide is a widely studied reaction in computational chemistry. researchgate.netacs.org Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanism under various conditions, including the influence of different solvents and initiators (base or nucleophile). researchgate.net These studies help elucidate the energetics of the reaction, predicting reaction rates and the stability of the resulting thioether adduct. nih.govresearchgate.net Computational models can compare the reactivity of different Michael acceptors, predicting that maleimides are among the most rapid to react with thiolates (the reactive form of thiols at physiological pH). nih.gov Such models are invaluable for predicting the stability of the resulting conjugate and understanding potential side reactions, such as the retro-Michael reaction which can lead to de-conjugation.

Modeling the PFP Ester-Amine Reaction: The aminolysis of activated esters has also been a subject of computational analysis. Thermodynamic overviews using methods like M06-2X and B3LYP have been used to compute the gas-phase and aqueous-phase Gibbs free energies for the reactions of various activated esters, including PFP esters, with amine nucleophiles. axispharm.com These studies confirm the thermodynamic favorability of the amide bond formation. Computational results have shown that the highly electron-poor nature of the perfluoroaryl group significantly enhances the reactivity of the ester towards nucleophiles. nih.gov Furthermore, computational methods can be used to compare the reactivity of different activated esters, corroborating experimental findings that PFP esters provide a good balance of high reactivity and superior hydrolytic stability compared to NHS esters. acs.org These theoretical investigations are crucial for optimizing reaction conditions and for the rational design of new, more efficient bioconjugation reagents.

Applications in Advanced Biomolecular Engineering and Research Materials

Design Principles for Polymer-Biomolecule Conjugates in Research Platforms

The precise architecture of Mal-NH-PEG16-CH2CH2COOPFP ester allows for its application in the rational design of advanced polymer-biomolecule conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Conceptual Frameworks for Antibody-Drug Conjugate (ADC) Linker Design

In the design of ADCs, the linker is a critical component that connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. this compound serves as a non-cleavable ADC linker. abmole.comcreative-biolabs.com The design principles involve:

Antibody Conjugation: The maleimide (B117702) group facilitates specific attachment to the antibody. This is often achieved by engineering cysteine residues into the antibody structure or by partially reducing existing interchain disulfide bonds to expose reactive thiols. This maleimide-thiol chemistry ensures a stable thioether linkage and precise control over the drug-to-antibody ratio (DAR).

Drug Payload Attachment: The PFP ester end is used to attach the cytotoxic drug. Many potent chemotherapeutic agents contain amine functionalities that can react with the PFP ester to form a stable amide bond. axispharm.com PFP esters are particularly advantageous as they are less susceptible to spontaneous hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. wikipedia.orgprecisepeg.comresearchgate.net

Active EsterHalf-life in Aqueous SolutionOptimal Reaction pHKey Characteristics
PFP Ester More stable to hydrolysis than NHS esters. wikipedia.orgresearchgate.netbroadpharm.com7.2 - 8.5 precisepeg.comLess prone to hydrolysis, leading to efficient reactions; more hydrophobic than NHS esters. precisepeg.comresearchgate.net
NHS Ester Short half-life, especially at pH > 7 (minutes at pH 8). researchgate.net~7.0 - 7.5Commonly used, but can hydrolyze quickly in aqueous buffers, reducing conjugation efficiency. researchgate.net

Strategies for Proteolysis-Targeting Chimeras (PROTACs) and Other Heterobifunctional Degrader Linkers

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively destroy target proteins. precisepeg.com A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. precisepeg.comglpbio.com

This compound is explicitly identified as a PEG-based PROTAC linker. biocat.com The linker's role is paramount as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation. biochempeg.com

Assembly Strategy: The bifunctional nature of the linker allows for the sequential connection of the two different ligands. For instance, the PFP ester can react with an amine group on the E3 ligase ligand, and the maleimide group can subsequently be conjugated to a cysteine residue on the target protein's ligand.

Importance of the PEG Linker: PEG linkers are the most commonly used type in PROTAC design, with one study noting their use in 54% of reported PROTACs. biochempeg.com The PEG16 chain in this specific compound offers several advantages: it increases the water solubility of the often-hydrophobic PROTAC molecule, can improve cell permeability, and provides the optimal length and flexibility to correctly orient the two ligands for effective ternary complex formation. biochempeg.combroadpharm.com Researchers can easily synthesize PROTACs with varying linker lengths by using different PEG chain versions of the Maleimide-NH-PEG-ester family to optimize degradation efficiency. biochempeg.com

Linker ExamplePEG UnitsUse
Mal-PEG3-PFP ester3PROTAC Linker glpbio.com
Mal-PEG4-PFP ester4ADC/PROTAC Linker abmole.commedchemexpress.com
Mal-NH-PEG8-CH2CH2COOPFP ester8PROTAC Linker ambeed.com
Mal-NH-PEG10-CH2CH2COOPFP ester10PROTAC Linker medkoo.com
This compound 16 PROTAC Linker biocat.com

Surface Functionalization Methodologies for Biosensing and Diagnostic Development

Surface functionalization is a critical step in the development of many biosensors and diagnostic platforms, as it enables the specific capture of target biomolecules. nih.gov this compound provides a robust method for covalently attaching proteins and peptides to solid surfaces.

Immobilization of Proteins and Peptides onto Solid Substrates

The controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, peptides) is fundamental to biosensor performance. This compound facilitates a two-step covalent immobilization strategy that offers high specificity and stability.

Surface Activation: A solid substrate (e.g., glass slide, gold nanoparticle, microplate well) is first functionalized to present primary amine groups on its surface. The PFP ester end of the linker is then reacted with these surface amines, covalently attaching the linker to the substrate and leaving the maleimide group exposed and available for subsequent reaction. axispharm.com This step must be performed in an anhydrous organic solvent like DMSO or DMF, as the PFP ester is moisture-sensitive. broadpharm.combroadpharm.com

Biomolecule Conjugation: A solution containing a protein or peptide with an available thiol group (e.g., a native or engineered cysteine) is introduced. The surface-bound maleimide groups react specifically with the thiols to form a stable, covalent thioether bond, thus immobilizing the biomolecule. nih.gov This reaction proceeds efficiently at a physiological pH of 6.5-7.5. nih.gov The PEG16 spacer physically separates the immobilized protein from the surface, which can help preserve its native conformation and activity by reducing steric hindrance. nih.gov

This method provides superior control over protein orientation compared to simple physisorption, where proteins may attach in random orientations, potentially blocking active sites. nih.gov

Development of Biointerface Layers and Functional Coatings

Creating an ideal biointerface involves not only capturing the target analyte but also resisting the non-specific adsorption of other molecules from a complex sample (like serum or plasma), which can cause background noise and reduce sensor sensitivity. nih.govnih.gov

The PEG component of this compound is crucial for this purpose. PEG is well-known for its ability to create hydrophilic, protein-repellent surfaces. nih.govmsesupplies.com When this linker is used to functionalize a surface, the dense layer of PEG chains forms a functional coating that effectively minimizes non-specific binding.

The result is a biointerface that is simultaneously:

Resistant: The PEG layer repels unwanted proteins and cells. nih.gov

Active: The terminal maleimide group allows for the specific and oriented immobilization of a chosen capture biomolecule. axispharm.com

This dual functionality is highly desirable in the development of high-sensitivity, low-noise diagnostic platforms for detecting biomarkers in complex biological fluids. nih.gov

Engineering of Hydrogel and Polymer Scaffolds for Research Applications

Hydrogels, which are water-swollen polymer networks, are widely used in regenerative medicine and tissue engineering as synthetic analogues of the extracellular matrix (ECM). nih.gov Polyethylene glycol (PEG) hydrogels are considered a gold standard due to their biocompatibility and low protein adsorption. nih.gov Maleimide-based crosslinking chemistry is particularly advantageous for creating PEG hydrogels for cell delivery because the reaction is fast, highly specific for thiols, and occurs under mild physiological conditions. nih.govnih.gov

While this compound is a linear, heterobifunctional molecule, its chemistry is directly applicable to the functionalization of pre-formed hydrogel scaffolds. For instance, a hydrogel can be formed using multi-arm PEG-thiol precursors and crosslinkers that leave some unreacted thiol groups within the gel matrix.

Subsequently, this compound can be used to tether specific bioactive molecules, such as growth factors or adhesion peptides, into the scaffold. The process would involve:

Reacting the PFP ester end of the linker with an amine group on the desired bioactive protein (e.g., Vascular Endothelial Growth Factor, VEGF). researchgate.net

Diffusing this protein-linker conjugate into the thiol-containing hydrogel, where the maleimide group will react with the available thiols, covalently locking the bioactive protein into the hydrogel network. nih.gov

This strategy allows for the precise engineering of polymer scaffolds with specific, covalently attached biological signals, which can be used to direct cell behavior, promote tissue regeneration, or create more physiologically relevant 3D cell culture models for research. nih.govresearchgate.net

Controlled Crosslinking Strategies in Material Science

The dual-reactive nature of this compound is particularly advantageous for creating well-defined, crosslinked polymer networks, such as hydrogels, which are widely used in material science and tissue engineering. nih.gov Hydrogels are water-swollen polymer networks that can mimic the properties of natural tissues. nih.gov The use of maleimide chemistry for crosslinking offers significant benefits, including rapid reaction kinetics and high specificity, which allows for the formation of hydrogels in situ under cell-friendly conditions. nih.govresearchgate.net

The crosslinking process can be precisely controlled in a stepwise manner. First, a polymer backbone containing primary amine groups can be reacted with the PFP ester end of the linker. This functionalizes the polymer with maleimide groups. Subsequently, a thiol-containing crosslinking agent, such as a dithiol-PEG or a cysteine-flanked peptide, can be introduced to react with the maleimide groups, leading to the formation of a stable, crosslinked hydrogel network. researchgate.netmdpi.com The long PEG16 spacer in the linker ensures that the crosslinks are flexible and that the resulting hydrogel is hydrophilic, which can be crucial for encapsulating cells or allowing the diffusion of nutrients. researchgate.net Research has shown that maleimide-based hydrogels exhibit improved crosslinking efficiency and tunable mechanical properties compared to other systems like those based on acrylate (B77674) or vinyl sulfone chemistry. nih.gov

Table 1: Comparison of Hydrogel Crosslinking Chemistries
Crosslinking ChemistryReactive GroupsKey AdvantagesReaction ConditionsReference
Maleimide-Thiol AdditionMaleimide + Thiol (-SH)High specificity, rapid kinetics, efficient at physiological pH, minimal byproducts.pH 6.5 - 7.5, aqueous buffer, room temperature. nih.govnih.gov
Acrylate PolymerizationAcrylate + Thiol or UV initiatorVersatile; can be photo-initiated.Requires photoinitiator and UV light, or higher pH for Michael-type addition. nih.gov
NHS Ester-Amine AcylationNHS Ester + Amine (-NH2)Commonly used for bioconjugation.pH 7 - 9; susceptible to hydrolysis. researchgate.net
PFP Ester-Amine AcylationPFP Ester + Amine (-NH2)More stable to hydrolysis than NHS esters, leading to higher efficiency.pH 7.2 - 8.5, aqueous buffer. precisepeg.comprecisepeg.com

Integration into Synthetic Extracellular Matrix Models

Synthetic extracellular matrix (ECM) models are crucial tools for studying cell behavior in a controlled three-dimensional environment. PEG-based hydrogels are often used as a foundational material for synthetic ECMs because they are inherently resistant to protein adsorption, providing a "blank slate" that can be specifically modified with bioactive cues. nih.govqut.edu.au

The this compound is an ideal tool for this purpose. It enables the covalent immobilization of specific bioactive molecules, such as cell adhesion peptides, onto the hydrogel scaffold. nih.gov A common strategy involves using peptides containing the Arg-Gly-Asp (RGD) sequence, which is known to promote cell adhesion. researchgate.net A synthetic peptide containing the RGD sequence and a terminal cysteine residue can be readily conjugated to a maleimide-functionalized polymer backbone via the thiol-maleimide reaction. researchgate.net This allows for precise control over the concentration and spatial distribution of adhesion sites within the synthetic ECM, thereby influencing cell attachment, spreading, and function. The linker's PFP ester end can be used to attach to an amine-functionalized multi-arm PEG macromer, while the maleimide end is used to capture the cysteine-containing peptide. researchgate.net

Table 2: Components for a Synthetic ECM Model Using this compound
ComponentMaterial ExampleFunctionConjugation Site
Scaffold Backbone4-arm PEG-AmineProvides the structural base of the hydrogel.Reacts with the PFP ester end of the linker.
Heterobifunctional LinkerThis compoundConnects the bioactive ligand to the scaffold with a flexible, hydrophilic spacer.PFP ester reacts with scaffold; Maleimide reacts with ligand.
Bioactive LigandCys-Arg-Gly-Asp (RGD Peptide)Promotes cell adhesion and signaling.The thiol group on the Cysteine residue reacts with the maleimide.
CrosslinkerPEG-dithiolForms the hydrogel network by reacting with remaining maleimide groups.Reacts with maleimide groups on the linker.

Assembly of Multi-Component Nanomaterials for Research Tools

The precise construction of nanomaterials with multiple functional components is a key area of nanotechnology. This compound facilitates the assembly of such complex nanoparticles for applications in targeted drug delivery and bioimaging. Coating nanoparticles with PEG, a process known as PEGylation, is a well-established strategy to improve their stability, reduce aggregation, and prolong their circulation time in the body by helping them evade the immune system. nih.govyoutube.com

This linker allows for a two-step functionalization of a nanoparticle. For example, the PFP ester can react with amine groups present on the surface of a polymeric nanoparticle or liposome, effectively grafting the PEG-maleimide linker onto its surface. precisepeg.com This creates a PEGylated nanoparticle with reactive maleimide groups at the distal end of the PEG chains. acs.org These maleimide groups are then available for conjugation to a thiol-containing molecule, such as a targeting antibody fragment (Fab') or a specific peptide ligand. nih.gov This second step renders the nanoparticle target-specific, enabling it to recognize and bind to particular cells or tissues, for instance, cancer cells. acs.orgbrandeis.edu This method allows for the modular and controlled assembly of multi-component systems where each part has a defined role: the nanoparticle core carries a payload, the PEG linker provides stability, and the terminal ligand directs the particle to its target. nih.gov

Development of Fluorescent Probes and Imaging Agents for Molecular Studies

Fluorescent probes are indispensable tools for visualizing and studying biological processes at the molecular level. nih.gov A typical probe consists of a fluorophore (the light-emitting component), a linker, and a recognition element that directs the probe to its target. mdpi.com this compound serves as an advanced, heterobifunctional linker in the synthesis of such probes. nih.govnih.gov

The synthesis can be performed in a controlled, stepwise fashion. First, the PFP ester end of the linker is reacted with an amine-functionalized fluorescent dye. windows.net This reaction is efficient and results in a stable amide bond, creating a maleimide-activated fluorophore. precisepeg.com This intermediate can then be purified before the next step. Subsequently, the maleimide-activated dye is reacted with a thiol-containing biomolecule, such as an antibody or a specific protein, which serves as the recognition element. researchgate.net The resulting conjugate is a highly specific imaging agent where the fluorophore is precisely attached to the targeting molecule via the stable PEG linker. The hydrophilic PEG spacer can help to prevent aggregation and maintain the biological activity of the targeting protein and the photophysical properties of the dye. researchgate.net This approach is used to create probes for a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Table 3: Modular Construction of a Targeted Fluorescent Probe
ModuleExampleFunctionRole of Linker
FluorophoreAmine-modified FluoresceinEmits detectable light upon excitation.The PFP ester reacts with the amine on the fluorophore.
LinkerThis compoundProvides a stable, flexible, and hydrophilic connection between the fluorophore and the targeting moiety.Connects Module 1 and Module 3.
Targeting MoietyThiol-containing AntibodyBinds specifically to a biological target (e.g., a cell surface receptor).The maleimide group reacts with the thiol on the antibody.

Advanced Analytical and Characterization Methodologies for Bioconjugates

Spectroscopic Characterization of Conjugate Formation and Linker Integrity

Spectroscopic techniques are indispensable for confirming the successful formation of bioconjugates and for verifying the integrity of the linker used in the conjugation process. These methods provide detailed information at the molecular level.

Mass Spectrometry for Molecular Weight Confirmation and Purity Analysis

Mass spectrometry (MS) is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information that confirms the successful conjugation of the PEG linker to the biomolecule. enovatia.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the linker and any attached drug molecules. enovatia.com

The analysis of a bioconjugate involving Mal-NH-PEG16-CH2CH2COOPFP ester would show a characteristic mass shift corresponding to the addition of the PEG linker. The polydispersity of PEG chains can lead to a distribution of molecular weights in the final conjugate, which MS can effectively characterize. sciex.com Furthermore, MS is a powerful tool for assessing the purity of the bioconjugate, capable of detecting and quantifying impurities, such as unconjugated biomolecules, free linkers, or degradation products, even at low levels. nih.govkbibiopharma.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate different species in a sample before MS analysis, providing a comprehensive purity profile. nih.gov

Table 1: Representative Mass Spectrometry Data for a Model Bioconjugate

Analyte Expected Mass (Da) Observed Mass (Da) Interpretation
Unconjugated Protein 50,000 50,002 Unmodified protein detected.
This compound ~1000 1001.5 Free linker present in the sample.
Protein-PEG Conjugate 51,000 51,003 Successful conjugation of one PEG linker.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of bioconjugates. rsc.org For conjugates involving this compound, ¹H NMR can be used to confirm the presence of the PEG linker and the integrity of its structure.

Key signals in the ¹H NMR spectrum would include the characteristic repeating ethylene (B1197577) glycol units of the PEG chain, typically observed around 3.6 ppm. nih.govnih.gov The maleimide (B117702) group protons would have distinct chemical shifts, and their disappearance or shifting upon conjugation to a thiol-containing biomolecule would provide direct evidence of covalent bond formation. chemicalbook.comresearchgate.net Similarly, the signals corresponding to the PFP ester can be monitored to confirm its reaction with an amine group on a target molecule. The integration of the PEG signals relative to specific signals from the biomolecule can be used to determine the degree of PEGylation. nih.gov

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound and its Conjugates

Functional Group Expected Chemical Shift (ppm) Observation upon Conjugation
Maleimide Protons ~6.7 Signal disappears or shifts upon reaction with a thiol.
PEG Chain (-CH2CH2O-)n ~3.6 Remains present, integration can quantify PEGylation.
Methylene protons adjacent to PFP ester ~4.5 Signal shifts upon reaction with an amine.
Aromatic Protons of PFP ~7.5 Signals may shift or broaden upon conjugation.

UV-Vis and Fluorescence Spectroscopy for Quantitative Labeling Assessment

UV-Vis and fluorescence spectroscopy are valuable techniques for the quantitative assessment of bioconjugation. The maleimide group of the this compound has a characteristic UV absorbance around 300 nm. aatbio.comaatbio.comresearchgate.net The decrease in this absorbance can be monitored to follow the progress of the conjugation reaction with a thiol-containing biomolecule. However, this direct measurement can be insensitive due to a low extinction coefficient and potential interference from protein absorbance at 280 nm. aatbio.com

More sensitive methods involve reacting the remaining unreacted maleimide groups with a thiol-containing chromophore or fluorophore. aatbio.comaatbio.com For instance, a known excess of a thiol reagent can be added to the reaction mixture, and the unreacted thiol can then be quantified using a reagent like 4,4'-dithiodipyridine (DTDP), which produces a colored product with a strong absorbance at 324 nm. abcam.comsigmaaldrich.com The amount of maleimide is then calculated from the difference between the initial and remaining thiol concentrations. abcam.comsigmaaldrich.com

Fluorescence spectroscopy can also be employed for highly sensitive quantification of conjugation. nih.gov If the biomolecule or a payload attached to the linker is fluorescent, the fluorescence intensity can be directly correlated to the concentration of the conjugate. researchgate.net

Chromatographic Techniques for Conjugate Purification and Heterogeneity Assessment

Chromatographic methods are essential for both the purification of bioconjugates and the assessment of their heterogeneity. These techniques separate molecules based on differences in their physical and chemical properties.

Size Exclusion Chromatography for Conjugate Size and Oligomerization State

Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic radius, making it ideal for analyzing the size and oligomerization state of bioconjugates. lcms.cznih.govbiopharminternational.comchromatographyonline.com When a biomolecule is conjugated with a this compound linker, its size increases significantly, leading to an earlier elution time from the SEC column compared to the unconjugated biomolecule. canterbury.ac.nzwaters.com

SEC can effectively separate the PEGylated conjugate from the smaller, unconjugated protein and free linker. lcms.czwaters.com This allows for the assessment of conjugation efficiency and the purification of the desired product. Furthermore, SEC coupled with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight determination, offering a more accurate picture of the oligomeric state and confirming the number of PEG chains attached to the biomolecule. nih.govnih.govnews-medical.net This is crucial for understanding the biophysical properties of the conjugate.

Table 3: Typical Elution Profile in Size Exclusion Chromatography

Species Elution Volume (mL) Interpretation
Aggregates Lower High molecular weight species, elute first.
Protein-PEG Conjugate Intermediate Successful conjugate, larger than the native protein.
Unconjugated Protein Higher Unreacted starting material.
Free Linker Highest Smallest molecule, elutes last.

Reversed-Phase and Ion-Exchange Chromatography for Purity Profiling

Reversed-Phase Chromatography (RPC) and Ion-Exchange Chromatography (IEC) are high-resolution techniques used for the detailed purity profiling of bioconjugates.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. nih.govthermofisher.cnyoutube.com The conjugation of a neutral linker like this compound does not directly alter the charge of the biomolecule. However, IEC is extremely sensitive to subtle changes in the surface charge of a protein that may occur due to conformational changes upon conjugation or the presence of charged payloads. It can be used to separate different isoforms of the conjugate and to remove charged impurities. chromatographyonline.comnih.gov Both salt-gradient and pH-gradient IEC methods can be employed for high-resolution separation of charge variants. nih.gov

Electrophoretic and Immunochemical Methods for Conjugate Validation

The validation of bioconjugates, such as those synthesized using the heterobifunctional linker this compound, is a critical step to ensure the successful and consistent formation of the desired product. Electrophoretic and immunochemical methods are powerful tools for the qualitative and quantitative assessment of these conjugates. These techniques provide information on the extent of conjugation, the purity of the conjugate, and the integrity of the biomolecule after the conjugation process.

SDS-PAGE and Western Blot Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique for the analysis of proteins and their conjugates. neobiotechnologies.comyoutube.com It separates molecules based on their molecular weight, providing a straightforward way to visualize the outcome of a conjugation reaction. iosrjournals.org When a protein is conjugated with this compound, the addition of the PEG chain results in a significant increase in the hydrodynamic radius of the protein, leading to a retarded migration in the polyacrylamide gel. This manifests as a band shift, with the conjugated protein appearing at a higher apparent molecular weight than the unconjugated protein. researchgate.net

The this compound linker reacts with primary amines on a biomolecule via its PFP ester and with sulfhydryl groups via its maleimide group. This allows for the controlled conjugation of two different molecules. In a typical scenario, a protein with available amine groups is first reacted with the PFP ester end of the linker. After purification to remove excess linker, a second molecule containing a sulfhydryl group is added to react with the maleimide group.

SDS-PAGE Analysis of Conjugation Reaction:

Following the conjugation reaction, SDS-PAGE is performed to assess the efficiency of the conjugation. The gel will typically show distinct bands corresponding to the unconjugated protein, the protein-PEG linker intermediate, and the final bioconjugate. nih.gov The intensity of these bands can provide a semi-quantitative measure of the conjugation efficiency. For instance, a successful conjugation will show a decrease in the intensity of the band corresponding to the starting protein and the appearance of a new, higher molecular weight band representing the conjugate. researchgate.net

It is important to note that PEGylated proteins can exhibit anomalous migration on SDS-PAGE gels, often appearing larger than their actual molecular weight would suggest. mdpi.com This is due to the large hydrodynamic volume of the PEG chain and its altered binding of SDS. Therefore, molecular weight estimation from SDS-PAGE for PEGylated proteins should be considered apparent rather than absolute. iosrjournals.org

To enhance the visualization of PEGylated species, specific staining methods can be employed in addition to standard protein stains like Coomassie Blue. A barium chloride-iodine staining procedure can specifically stain the PEG component of the conjugate, confirming the presence of the PEG linker on the protein. researchgate.net

Western Blot Analysis for Specific Detection:

Western blotting is a powerful extension of SDS-PAGE that allows for the specific detection of the protein component of the conjugate. nih.gov After separating the reaction products by SDS-PAGE, they are transferred to a membrane (e.g., nitrocellulose or PVDF). nih.gov This membrane is then probed with a primary antibody that specifically recognizes the protein of interest. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent or chromogenic substrate results in a signal only where the protein of interest is located.

This technique is particularly useful for confirming the identity of the conjugated protein and for analyzing conjugation reactions in complex biological samples. mdpi.com For a bioconjugate formed using this compound, a Western blot would show a signal at the higher molecular weight corresponding to the conjugate, confirming that the protein has indeed been modified. frontiersin.org

Interactive Data Table: SDS-PAGE and Western Blot Analysis of a Model Protein Conjugation

The following table illustrates the expected results from an SDS-PAGE and Western Blot analysis of a hypothetical conjugation between a 50 kDa protein (Protein-A) and a 20 kDa thiol-containing molecule (Molecule-B) using this compound (MW ≈ 950 Da).

LaneSampleExpected Apparent MW (kDa) on SDS-PAGECoomassie Blue StainBarium-Iodine StainWestern Blot (Anti-Protein-A)
1Molecular Weight MarkerVariousMultiple BandsNo SignalNo Signal
2Unconjugated Protein-A50Strong BandNo SignalStrong Band at 50 kDa
3Protein-A + this compound51-52Faint BandFaint BandFaint Band at 51-52 kDa
4Conjugation Reaction Mixture50, 51-52, ~72Multiple BandsBands at ~52 and ~72 kDaBands at 50, 51-52, and ~72 kDa
5Purified Protein-A-PEG-Molecule-B Conjugate~72Strong BandStrong BandStrong Band at ~72 kDa

ELISA-based Quantitative Analysis of Conjugated Biomolecules

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative immunochemical method that can be adapted to measure the concentration of a bioconjugate. acs.org This is particularly important for applications where the precise amount of the active conjugate needs to be determined. For bioconjugates created with this compound, several ELISA formats can be employed.

Competitive ELISA for PEG Quantification:

A common method for quantifying PEGylated proteins is the competitive ELISA. abcam.com In this format, a microtiter plate is coated with an anti-PEG antibody. The sample containing the PEGylated conjugate is then added to the wells along with a known amount of a PEG-enzyme conjugate (e.g., PEG-HRP). The free PEGylated conjugate in the sample competes with the PEG-enzyme conjugate for binding to the limited number of anti-PEG antibody sites on the plate. After washing, a substrate is added, and the resulting signal is inversely proportional to the concentration of the PEGylated conjugate in the sample. abcam.com This assay is useful for determining the total concentration of PEGylated species. creative-diagnostics.com

Sandwich ELISA for Specific Conjugate Quantification:

A sandwich ELISA can be designed to specifically quantify the intact bioconjugate. This format requires two different antibodies: a capture antibody that binds to one part of the conjugate (e.g., the protein) and a detection antibody that binds to another part (e.g., the PEG chain or the second conjugated molecule).

For a Protein-A-PEG-Molecule-B conjugate, the plate could be coated with an antibody against Protein-A. The sample is then added, and the conjugate is captured. After washing, a labeled anti-PEG antibody is used for detection. The resulting signal is directly proportional to the concentration of the intact Protein-A-PEG-Molecule-B conjugate. This approach ensures that only fully formed conjugates are quantified. acs.orgnih.gov

The development of monoclonal antibodies that specifically recognize the repeating subunits of the PEG backbone has significantly improved the sensitivity and applicability of these assays for a wide range of PEGylated compounds. acs.orgnih.gov

Interactive Data Table: Representative Data from a Sandwich ELISA for a Protein-A-PEG-Molecule-B Conjugate

This table shows representative data from a sandwich ELISA designed to quantify a purified Protein-A-PEG-Molecule-B conjugate. The assay uses a capture antibody against Protein-A and a detection antibody against the PEG chain.

SampleConjugate Concentration (ng/mL)Absorbance at 450 nm (Mean)Calculated Concentration (ng/mL)
Standard 12001.852200
Standard 21001.254100
Standard 3500.78150
Standard 4250.45525
Standard 512.50.26012.5
Standard 66.250.1556.25
Blank00.0500
Test Sample 1Unknown0.95368.2
Test Sample 2Unknown0.58835.5

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Mal-NH-PEG16-CH2CH2COOPFP ester, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves sequential coupling reactions: (1) activation of the PEG chain with reactive groups (e.g., NH or COO-PFP ester), (2) conjugation of maleimide to the amine-terminated PEG backbone, and (3) purification via size-exclusion chromatography or dialysis. Yield optimization requires strict control of stoichiometry, pH (e.g., ~7.4 for amine-maleimide reactions), and temperature (4–25°C to minimize hydrolysis of PFP ester). Impurities such as unreacted PEG or maleimide byproducts are common and must be quantified via HPLC or MALDI-TOF .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Answer : Key techniques include:

  • NMR spectroscopy : To verify PEG chain length (e.g., integration ratios of ethylene oxide protons) and maleimide/PFP ester peaks.
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected ~1.5 kDa for PEG16).
  • HPLC : Reverse-phase chromatography to assess purity (>95% required for reproducible bioconjugation).
  • Fluoride release assay : To quantify PFP ester hydrolysis under aqueous conditions .

Q. What are the primary applications of this compound in drug delivery systems?

  • Answer : The maleimide group enables thiol-selective conjugation (e.g., cysteine residues in antibodies), while the PEG16 spacer enhances solubility and reduces steric hindrance. The PFP ester allows pH-sensitive release in acidic environments (e.g., tumor microenvironments). Applications include antibody-drug conjugates (ADCs) and nanoparticle functionalization .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with biomolecules, and what factors limit reaction success?

  • Answer : Optimization strategies:

  • Buffer selection : Use non-amine buffers (e.g., PBS, pH 7.4) to avoid competing reactions.
  • Molar ratio : A 2:1 (linker:biomolecule) ratio minimizes cross-linking.
  • Kinetic monitoring : Track reaction progress via UV-Vis (maleimide depletion at 300–320 nm).
    Common limitations: Hydrolysis of PFP ester in aqueous media, steric hindrance from PEG16, and thiol oxidation in target biomolecules. Include reducing agents (e.g., TCEP) to maintain free thiols .

Q. How do variations in PEG chain length (e.g., PEG16 vs. PEG24) affect the pharmacokinetics of conjugates?

  • Answer : Longer PEG chains (e.g., PEG24) extend circulation half-life due to reduced renal clearance but may hinder target binding. Comparative studies using LC-MS or SPR analysis show PEG16 balances stability and bioactivity. For example, PEG16-linked ADCs exhibit 20–30% higher tumor uptake in murine models compared to PEG24 variants .

Q. What experimental designs resolve contradictions in reported stability data for this compound under physiological conditions?

  • Answer : Contradictions often arise from differences in:

  • Storage conditions : Hydrolysis accelerates at >4°C or in high-humidity environments.
  • Analytical methods : Use standardized stability protocols (e.g., 37°C in PBS, pH 7.4, monitored via LC-MS).
  • Batch variability : Rigorous quality control (QC) via NMR and HPLC ensures inter-study reproducibility .

Q. How can researchers validate the specificity of PFP ester hydrolysis in target tissues?

  • Answer : Design pH-responsive probes (e.g., fluorophore-PFP conjugates) and test hydrolysis kinetics in vitro using:

  • Tissue-mimetic models : Acidic buffers (pH 5.0–6.5) vs. neutral pH.
  • Live-cell imaging : Track fluorescence activation in lysosomal compartments.
  • Mass spectrometry : Confirm release of active payloads (e.g., drugs or imaging agents) .

Methodological Guidelines

Q. What are best practices for replicating studies using this compound?

  • Answer :

  • Detailed protocols : Include exact molar ratios, purification steps (e.g., dialysis MWCO), and storage conditions (-20°C under argon).
  • Negative controls : Test conjugates without maleimide or PFP ester to isolate functional group contributions.
  • Data sharing : Deposit raw NMR/MS files in repositories like Zenodo for peer validation .

Q. How should researchers address batch-to-batch variability in PEG-based linkers?

  • Answer : Implement QC metrics:

  • Polydispersity index (PDI) : ≤1.05 via GPC.
  • End-group analysis : Confirm >95% maleimide activation via Ellman’s assay.
  • Stability testing : Pre-screen batches under intended storage/usage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.